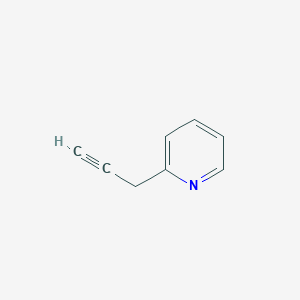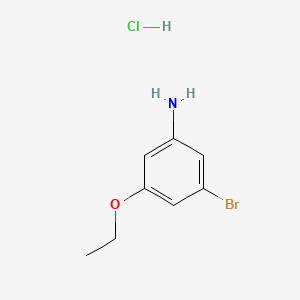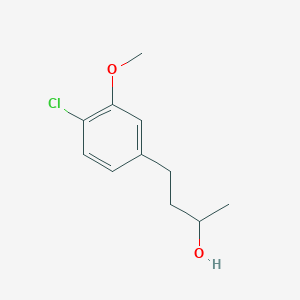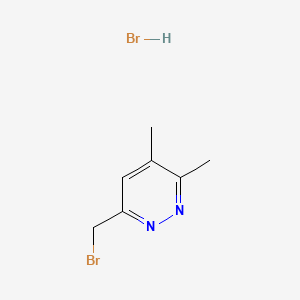
Octyl 2-(2-chlorothiophen-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 2-(2-chlorothiophen-3-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an octyl group attached to the acetate moiety, which is further connected to a 2-chlorothiophen-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-(2-chlorothiophen-3-yl)acetate typically involves the esterification of 2-(2-chlorothiophen-3-yl)acetic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The overall reaction can be represented as follows:
2-(2-chlorothiophen-3-yl)acetic acid+octanol→Octyl 2-(2-chlorothiophen-3-yl)acetate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octyl 2-(2-chlorothiophen-3-yl)acetate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-(2-chlorothiophen-3-yl)acetic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: Octyl 2-(2-chlorothiophen-3-yl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit antimicrobial or anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including fragrances and flavorings.
Mécanisme D'action
The mechanism of action of Octyl 2-(2-chlorothiophen-3-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Octyl acetate: An ester formed from octanol and acetic acid, commonly used in flavors and fragrances.
2-(2-chlorothiophen-3-yl)acetic acid: The parent acid of the ester, used in organic synthesis.
Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.
Uniqueness: Octyl 2-(2-chlorothiophen-3-yl)acetate stands out due to the presence of both the octyl and chlorothiophenyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C14H21ClO2S |
|---|---|
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
octyl 2-(2-chlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C14H21ClO2S/c1-2-3-4-5-6-7-9-17-13(16)11-12-8-10-18-14(12)15/h8,10H,2-7,9,11H2,1H3 |
Clé InChI |
FGGOQOZPTSYWHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CC1=C(SC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)




![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)





